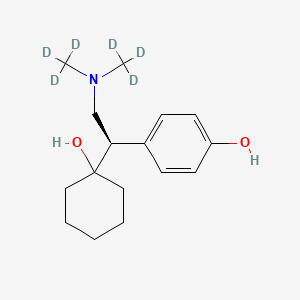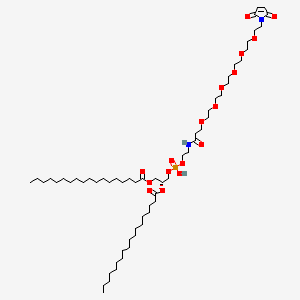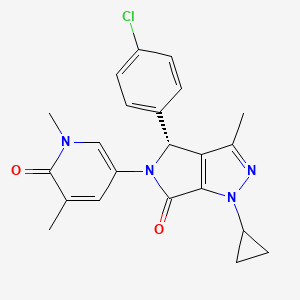![molecular formula C21H24ClN7O2S B11933081 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a protein kinase inhibitor, which makes it valuable in cancer research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide involves multiple steps. One efficient method includes the use of flow chemistry and microwave-assisted synthesis. This approach avoids the need for Boc-protection of piperidine in the key S_NAr coupling with 1-fluoro-4-nitrobenzene. The microwave coupling of 4-morphilinoaniline and 4-(piperazine-1-yl)aniline with 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide has been found to be the most effective route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of flow chemistry and microwave-assisted synthesis enhances overall yields and increases atom economy through step reduction and minimal requirement for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution (S_NAr).
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like 1-fluoro-4-nitrobenzene and bases such as potassium carbonate.
Oxidation and Reduction: Can involve reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution reaction with 1-fluoro-4-nitrobenzene yields the desired pyrimidine derivative .
Scientific Research Applications
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a protein kinase inhibitor, making it valuable in studying cell signaling pathways.
Medicine: Investigated for its potential in cancer treatment due to its ability to inhibit specific protein kinases involved in tumor growth.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting protein kinases, which are enzymes that play a crucial role in cell signaling. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell growth and proliferation. This mechanism is particularly relevant in cancer research, where the inhibition of specific kinases can lead to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
CTx-0152960: Another protein kinase inhibitor with a similar structure but different substituents.
CTx-0294885: A piperazinyl analogue with comparable inhibitory properties.
Uniqueness
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as a kinase inhibitor. Its synthesis via flow chemistry and microwave-assisted methods also sets it apart by offering higher yields and efficiency .
Properties
Molecular Formula |
C21H24ClN7O2S |
|---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H24ClN7O2S/c1-23-32(30,31)19-5-3-2-4-18(19)27-20-17(22)14-25-21(28-20)26-15-6-8-16(9-7-15)29-12-10-24-11-13-29/h2-9,14,23-24H,10-13H2,1H3,(H2,25,26,27,28) |
InChI Key |
GAUSNEXRHHRNLM-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)
![5-(3-chlorophenyl)-3-[(1R)-1-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)oxy]ethyl]-1,2-oxazole;hydrate](/img/structure/B11933005.png)





![tert-butyl N-[2-[[3-(4-carbamoylphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]ethyl]-N-methylcarbamate;hydrate](/img/structure/B11933037.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)





